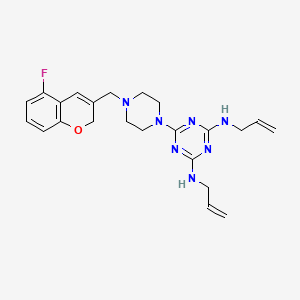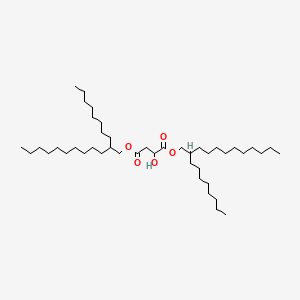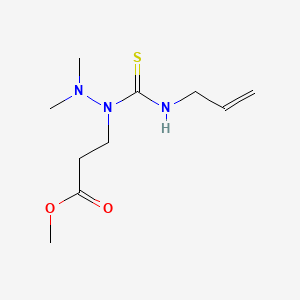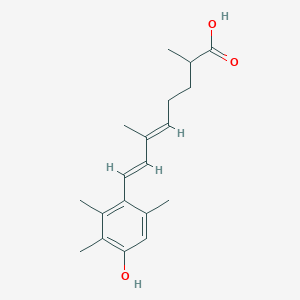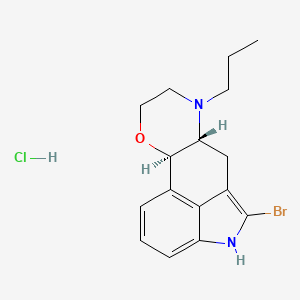
9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- is a synthetic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, including effects on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- typically involves multiple steps, starting from a suitable ergoline precursor. The bromination and propylation reactions are key steps in the synthesis. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various halogenated compounds.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound, known for its psychoactive properties.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent hallucinogenic effects.
Bromocriptine: Another brominated ergoline derivative used in the treatment of Parkinson’s disease.
Uniqueness
9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives.
Properties
CAS No. |
80952-19-8 |
|---|---|
Molecular Formula |
C16H20BrClN2O |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
(2R,7R)-10-bromo-6-propyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;hydrochloride |
InChI |
InChI=1S/C16H19BrN2O.ClH/c1-2-6-19-7-8-20-15-10-4-3-5-12-14(10)11(9-13(15)19)16(17)18-12;/h3-5,13,15,18H,2,6-9H2,1H3;1H/t13-,15-;/m1./s1 |
InChI Key |
GDRQSZRRGTYYHE-SWYZXDRTSA-N |
Isomeric SMILES |
CCCN1CCO[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br.Cl |
Canonical SMILES |
CCCN1CCOC2C1CC3=C(NC4=CC=CC2=C34)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


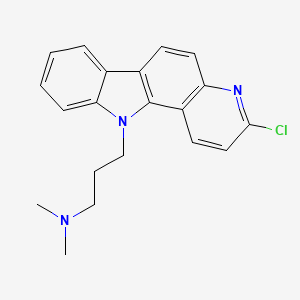

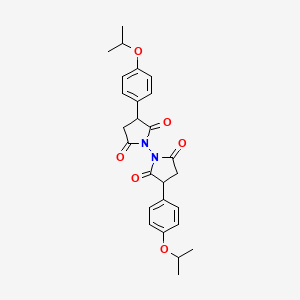
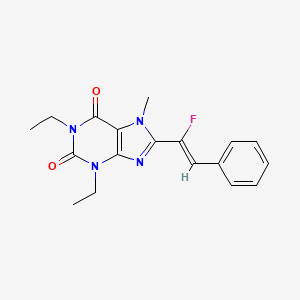
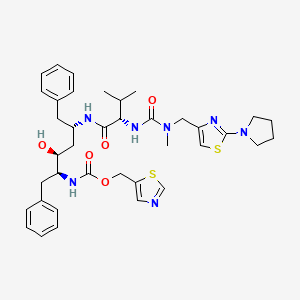
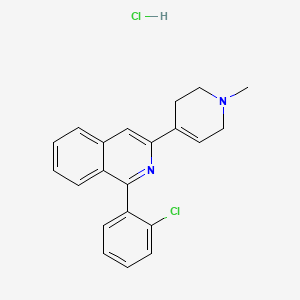
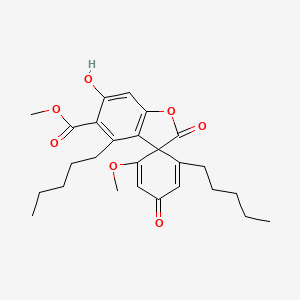
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)

